molecular formula C10H14BNO4 B14069715 (2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B14069715
M. Wt: 223.04 g/mol
InChI Key: HFBRZAKIALGVDU-UHFFFAOYSA-N
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Description

(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, followed by reductive elimination to form the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific isopropyl and methoxycarbonyl substituents, which can influence its reactivity and the properties of the resulting products. These substituents can provide steric and electronic effects that differentiate it from other pyridine-based boronic acids.

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

(2-methoxycarbonyl-6-propan-2-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BNO4/c1-6(2)8-4-7(11(14)15)5-9(12-8)10(13)16-3/h4-6,14-15H,1-3H3

InChI Key

HFBRZAKIALGVDU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(=O)OC)C(C)C)(O)O

Origin of Product

United States

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